molecular formula C11H14FNO2 B12083922 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline

2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline

Cat. No.: B12083922
M. Wt: 211.23 g/mol
InChI Key: UFTCJQAQKREERB-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline is an organic compound with the molecular formula C11H14FNO2 It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a methoxy group linked to an oxolane ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution may result in various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluoro group and the oxolane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(oxolan-3-yl)methoxy]aniline: This compound lacks the fluoro group at the 2-position.

    3-fluoro-4-[(oxolan-2-yl)methoxy]aniline: This compound has a different substitution pattern on the oxolane ring.

Uniqueness

2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline is unique due to the presence of both the fluoro group and the oxolane ring, which confer distinct chemical and biological properties. The fluoro group enhances its reactivity and binding affinity, while the oxolane ring provides stability and solubility.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-fluoro-4-(oxolan-3-ylmethoxy)aniline

InChI

InChI=1S/C11H14FNO2/c12-10-5-9(1-2-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2

InChI Key

UFTCJQAQKREERB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=CC(=C(C=C2)N)F

Origin of Product

United States

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